molecular formula C9H14N3Na2O14P3 B161053 Cytidine-5'-triphosphoric acid disodium salt CAS No. 36051-68-0

Cytidine-5'-triphosphoric acid disodium salt

Cat. No.: B161053
CAS No.: 36051-68-0
M. Wt: 527.12 g/mol
InChI Key: NFQMDTRPCFJJND-WFIJOQBCSA-L
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Description

Cytidine 5’-triphosphate (disodium salt) is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in various biochemical processes, including phospholipid anabolism and RNA synthesis. This compound is essential for the synthesis of DNA and RNA and plays a crucial role in cellular metabolism .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cytidine-5’-triphosphoric acid disodium salt serves as a molecule of high energy, similar to adenosine triphosphate (ATP) . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation . It interacts with enzymes such as aspartate carbamoyltransferase, which participates in pyrimidine biosynthesis .

Cellular Effects

The compound influences cell function by participating in the synthesis of RNA by RNA polymerases . It also acts as a substrate for CMP-neuNAc synthetase(s), which produce CMP-neuNAc used in sialylation reactions .

Molecular Mechanism

At the molecular level, Cytidine-5’-triphosphoric acid disodium salt exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . For instance, it prevents the action of aspartate carbamoyltransferase .

Temporal Effects in Laboratory Settings

In laboratory settings, the compound has been used for the conversion of adenosine monophosphate (AMP) to adenosine diphosphate (ADP) in luminometry analysis . It has also been used in the preparation of ribonucleotide 5’-triphosphosphate precursors stocks for large-scale RNA synthesis .

Metabolic Pathways

Cytidine-5’-triphosphoric acid disodium salt is involved in the metabolic pathway of phospholipid anabolism . It interacts with enzymes and cofactors in this pathway .

Transport and Distribution

The compound can cross the blood-cerebrospinal fluid barrier . It is involved in phospholipid anabolism in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cytidine 5’-triphosphate (disodium salt) can be synthesized through the enzymatic phosphorylation of cytidine 5’-monophosphate (CMP). This process involves the use of specific kinases that catalyze the addition of phosphate groups to CMP, resulting in the formation of cytidine 5’-triphosphate .

Industrial Production Methods: In industrial settings, cytidine 5’-triphosphate (disodium salt) is produced using large-scale fermentation processes involving genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation of CMP, leading to the efficient production of cytidine 5’-triphosphate .

Chemical Reactions Analysis

Types of Reactions: Cytidine 5’-triphosphate (disodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cytidine 5’-triphosphate (disodium salt) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

CAS No.

36051-68-0

Molecular Formula

C9H14N3Na2O14P3

Molecular Weight

527.12 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate

InChI

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1

InChI Key

NFQMDTRPCFJJND-WFIJOQBCSA-L

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+]

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+]

Related CAS

36051-68-0
18423-42-2

Synonyms

CTP; NSC 20261

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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